6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline
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Overview
Description
6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of methoxy groups at positions 6 and 7 on the isoquinoline ring, and a trifluorophenyl group attached via an ethyl chain. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline typically involves multi-step organic reactions. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then cyclized to form the tetrahydroisoquinoline core.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline ring can be reduced to form dihydro derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a modulator of P-glycoprotein-mediated multidrug resistance, which is a significant challenge in cancer chemotherapy.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Pharmacology: Research is ongoing to explore its effects on various biological pathways and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline involves its interaction with molecular targets such as P-glycoprotein. This interaction can inhibit the efflux of chemotherapeutic drugs from cancer cells, thereby enhancing their efficacy . The compound may also interact with other cellular pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluorophenyl group, making it less effective in certain applications.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of the ethyl-trifluorophenyl group, altering its biological activity.
Uniqueness: The presence of the trifluorophenyl group in 6,7-dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline enhances its ability to modulate multidrug resistance and interact with specific molecular targets, making it a unique and valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H20F3NO2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[2-(2,3,4-trifluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C19H20F3NO2/c1-24-16-9-12-7-8-23-15(13(12)10-17(16)25-2)6-4-11-3-5-14(20)19(22)18(11)21/h3,5,9-10,15,23H,4,6-8H2,1-2H3 |
InChI Key |
RZNUDZFJIOLNCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCC3=C(C(=C(C=C3)F)F)F)OC |
Origin of Product |
United States |
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